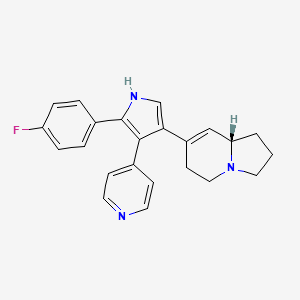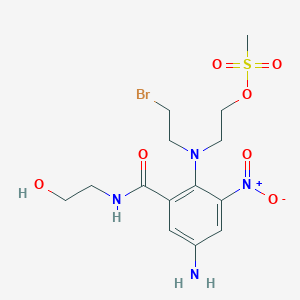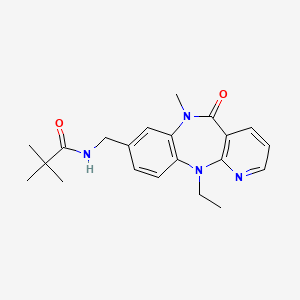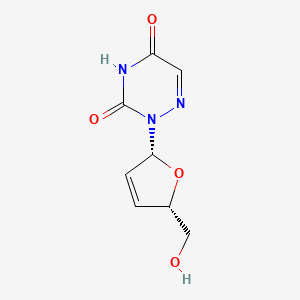
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline typically involves the condensation of 2-chlorobenzaldehyde with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like chlorine or nitric acid can be used for halogenation and nitration, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)amine
- N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)benzene
Uniqueness
N-(1,2-Bis(2-chlorophenyl)-2-(phenylimino)ethylidene)aniline is unique due to its specific arrangement of aromatic rings and chlorine substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specific binding affinities, making it valuable for various applications.
Properties
CAS No. |
21913-95-1 |
|---|---|
Molecular Formula |
C26H18Cl2N2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)-N,N'-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C26H18Cl2N2/c27-23-17-9-7-15-21(23)25(29-19-11-3-1-4-12-19)26(22-16-8-10-18-24(22)28)30-20-13-5-2-6-14-20/h1-18H |
InChI Key |
FUDRBLXBROYOOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=CC=C2Cl)C(=NC3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


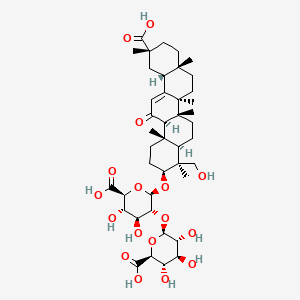
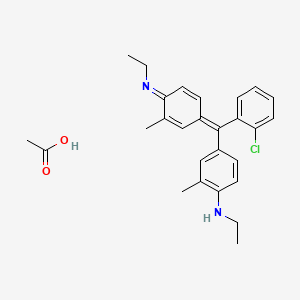
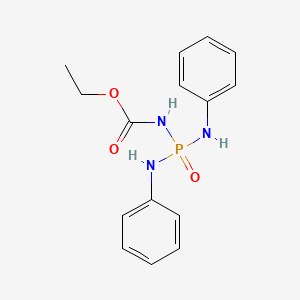
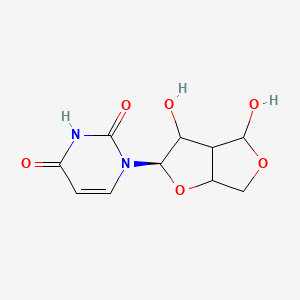
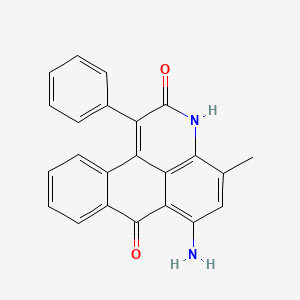
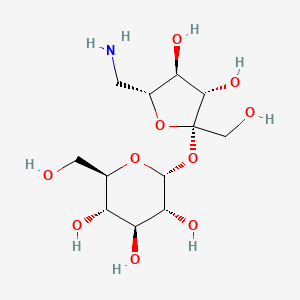
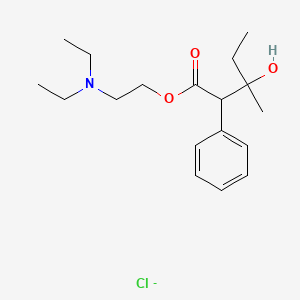
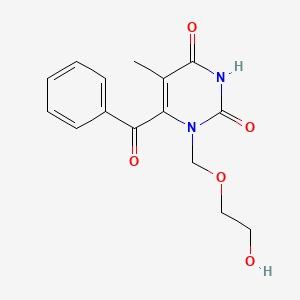
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
